Cas no 2751691-05-9 (rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid)

Technical Introduction: rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid is a protected amino acid derivative featuring a stereochemically defined octahydroindole scaffold. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection for the nitrogen, enabling selective deprotection under mild basic conditions, which is advantageous in peptide synthesis. The rigid, saturated bicyclic structure enhances conformational control, making it valuable for designing constrained peptidomimetics or bioactive compounds. Its carboxylic acid functionality allows further derivatization via standard coupling strategies. This compound is particularly useful in medicinal chemistry and solid-phase peptide synthesis, where precise stereochemistry and selective deprotection are critical. High purity and well-defined stereochemistry ensure reproducibility in research applications.
rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid structure
2751691-05-9 structure
商品名:rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid
CAS番号:2751691-05-9
MF:C24H25NO4
メガワット:391.45960688591
CID:5361641
PubChem ID:154873660

rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Z4615488651
    • (3As,4R,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid
    • rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid
    • rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid
    • インチ: 1S/C24H25NO4/c26-23(27)20-10-5-11-22-19(20)12-13-25(22)24(28)29-14-21-17-8-3-1-6-15(17)16-7-2-4-9-18(16)21/h1-4,6-9,19-22H,5,10-14H2,(H,26,27)/t19-,20+,22+/m0/s1
    • InChIKey: UAOYEOVKALCTLG-TUNNFDKTSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC[C@H]2[C@H](C(=O)O)CCC[C@@H]12)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 614
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 66.8

rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27148092-0.05g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid
2751691-05-9 95.0%
0.05g
$344.0 2025-03-20
Enamine
EN300-27148092-1.0g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid
2751691-05-9 95.0%
1.0g
$1485.0 2025-03-20
Enamine
EN300-27148092-10g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid
2751691-05-9 95%
10g
$6390.0 2023-09-11
Aaron
AR028E5Z-100mg
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid
2751691-05-9 95%
100mg
$734.00 2023-12-15
Aaron
AR028E5Z-1g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid
2751691-05-9 95%
1g
$2067.00 2023-12-15
1PlusChem
1P028DXN-100mg
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid
2751691-05-9 95%
100mg
$699.00 2024-05-07
Aaron
AR028E5Z-2.5g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid
2751691-05-9 95%
2.5g
$4029.00 2023-12-15
Aaron
AR028E5Z-5g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid
2751691-05-9 95%
5g
$5950.00 2023-12-15
1PlusChem
1P028DXN-1g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylicacid
2751691-05-9 95%
1g
$1898.00 2024-05-07
Enamine
EN300-27148092-0.5g
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid
2751691-05-9 95.0%
0.5g
$1158.0 2025-03-20

rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid 関連文献

rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acidに関する追加情報

Professional Introduction to rac-(3aR,4S,7aS)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic Acid (CAS No. 2751691-05-9)

Rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2751691-05-9, represents a sophisticated molecular entity with a complex stereochemical architecture. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of targeted drug design.

The molecular structure of rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) comprises an octahydroindole core, which is a well-documented motif in medicinal chemistry for its ability to interact with biological targets. The presence of a fluorenylmethoxycarbonyl (Fmoc) group at the 1-position further enhances its potential as a pharmacophore. This modification not only provides stability to the molecule but also facilitates its incorporation into peptide mimetics and other bioactive entities.

In recent years, there has been a surge in research focusing on indole derivatives due to their diverse biological activities. Indole-based compounds have been implicated in various pharmacological processes, including anti-inflammatory, antimicrobial, and anticancer effects. The specific stereochemistry of rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) is particularly noteworthy, as it has been shown to influence binding affinity and metabolic stability when interacting with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that indole derivatives can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The Fmoc group in rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) also serves as a handle for further chemical modifications, allowing researchers to fine-tune the properties of the molecule for specific therapeutic applications.

The synthesis of rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been instrumental in achieving the desired stereoisomer configuration. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in constructing biologically active molecules.

In the context of drug discovery, rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) serves as a versatile building block for libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) and structure-based drug design (SBDD) approaches have been employed to identify lead compounds derived from this scaffold. Such methodologies leverage computational modeling and experimental data to accelerate the discovery process.

The potential therapeutic applications of rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) are broad and multifaceted. Preclinical studies have suggested its efficacy in models of inflammation and cancer, where it demonstrates promising activity by modulating key signaling pathways. The fluorenylmethoxycarbonyl group not only enhances solubility but also contributes to metabolic stability, making it an attractive candidate for further development.

The role of stereochemistry in determining biological activity cannot be overstated. The specific configuration at the 3aR-, 4S-, and 7aS-positionsof rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) is critical for its interaction with biological targets. Any deviation from this configuration can lead to significant changes in potency and selectivity. This underscores the importance of rigorous characterization and optimization during drug development.

In conclusion, rac-(3aR,4S,7aS-1-{(9H-fluoren-9-yl)methoxycarbonyl}-octahydro-1H-indole-4-carboxylic acid) is a compound of considerable interest in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis presents both challenges and opportunities for medicinal chemists seeking to develop novel drugs targeting various disease states. As research continues to uncover new insights into its biological activities and mechanisms of action, this compound is poised to play a significant role in future drug discovery efforts.

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